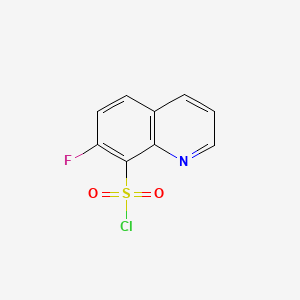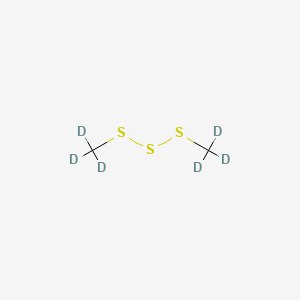
De(methypiperazinyl) Sildenafil Dimer Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
De(methypiperazinyl) Sildenafil Dimer Impurity is a chemical compound with the molecular formula C34H38N8O6S and a molecular weight of 686.78 g/mol . It is an impurity related to sildenafil, a well-known pharmaceutical compound used to treat erectile dysfunction and pulmonary arterial hypertension. This impurity is often studied in the context of pharmaceutical research and quality control to ensure the purity and efficacy of sildenafil products.
Méthodes De Préparation
The synthesis of De(methypiperazinyl) Sildenafil Dimer Impurity involves several steps, typically starting with the core structure of sildenafil. The synthetic route includes the introduction of the methypiperazinyl group and subsequent dimerization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Analyse Des Réactions Chimiques
De(methypiperazinyl) Sildenafil Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
De(methypiperazinyl) Sildenafil Dimer Impurity has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of sildenafil products.
Biology: It is studied for its potential biological effects and interactions with various biological targets.
Medicine: Research on this impurity helps in understanding the safety and efficacy of sildenafil formulations.
Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.
Mécanisme D'action
The mechanism of action of De(methypiperazinyl) Sildenafil Dimer Impurity is not well-documented, but it is likely to interact with similar molecular targets as sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and vasodilation. The impurity may have similar effects, but further research is needed to confirm its specific mechanism .
Comparaison Avec Des Composés Similaires
De(methypiperazinyl) Sildenafil Dimer Impurity can be compared with other sildenafil-related impurities, such as:
N-desmethylsildenafil: A metabolite of sildenafil with similar pharmacological properties.
Sildenafil N-oxide: An oxidative impurity formed during the degradation of sildenafil.
Sildenafil citrate: The active pharmaceutical ingredient in sildenafil products.
The uniqueness of this compound lies in its specific structural modifications and potential impact on the overall purity and efficacy of sildenafil formulations .
Propriétés
IUPAC Name |
5-[2-ethoxy-5-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N8O6S/c1-7-11-23-27-29(41(5)39-23)33(43)37-31(35-27)21-17-19(13-15-25(21)47-9-3)49(45,46)20-14-16-26(48-10-4)22(18-20)32-36-28-24(12-8-2)40-42(6)30(28)34(44)38-32/h13-18H,7-12H2,1-6H3,(H,35,37,43)(H,36,38,44) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSAXUCQFZBWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)C4=CC(=C(C=C4)OCC)C5=NC6=C(C(=O)N5)N(N=C6CCC)C)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N8O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747472 |
Source


|
| Record name | 5,5'-[Sulfonylbis(6-ethoxy-3,1-phenylene)]bis(1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-48-2 |
Source


|
| Record name | 5,5'-[Sulfonylbis(6-ethoxy-3,1-phenylene)]bis(1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










